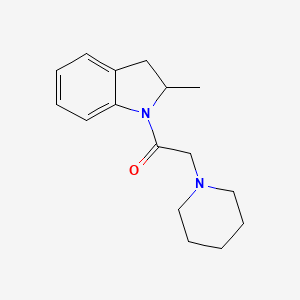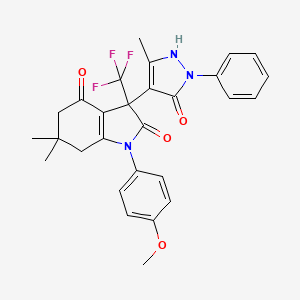![molecular formula C20H21N3S B11499497 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11499497.png)
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a dihydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves a multi-step processThe reaction conditions for these steps are generally mild, and the desired products can be obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product yield.
化学反应分析
Types of Reactions
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iminium salts, while reduction can regenerate the original amine.
科学研究应用
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.
Industry: The compound can be used in the development of new materials and catalysts.
作用机制
The mechanism by which 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds with target proteins, while the thieno[2,3-b]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinoline: Shares the dihydroisoquinoline core but lacks the thieno[2,3-b]pyridine moiety.
4,6-Dimethylthieno[2,3-b]pyridine: Contains the thieno[2,3-b]pyridine core but lacks the dihydroisoquinoline moiety.
Uniqueness
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is unique due to the combination of both the dihydroisoquinoline and thieno[2,3-b]pyridine cores in a single molecule. This dual functionality enhances its potential for diverse applications in research and industry.
属性
分子式 |
C20H21N3S |
|---|---|
分子量 |
335.5 g/mol |
IUPAC 名称 |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C20H21N3S/c1-11-9-12(2)22-19-15(11)16(21)18(24-19)17-14-8-6-5-7-13(14)10-20(3,4)23-17/h5-9H,10,21H2,1-4H3 |
InChI 键 |
JXHAPEJILTVXOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NC(CC4=CC=CC=C43)(C)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-sec-butylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B11499440.png)
![1-[4-Acetyl-1-(2,2-dimethoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B11499441.png)

![N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide](/img/structure/B11499445.png)
![5,5-di(6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11499447.png)
![5-(4-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11499450.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide](/img/structure/B11499453.png)
![N-(4-fluorophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11499458.png)
![3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11499464.png)
![ethyl 4-[4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B11499472.png)
![7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B11499476.png)
![ethyl N-({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)phenylalaninate](/img/structure/B11499479.png)

